molecular formula C22H21Cl2N3O3S B13377455 5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B13377455
M. Wt: 478.4 g/mol
InChI Key: NCGPEJDCQVPKRA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. Its structure includes:

  • 5-position: A 2,4-dichlorophenyl group, introducing electron-withdrawing effects and steric bulk .
  • 8-position: Two methyl groups, enhancing hydrophobicity and conformational rigidity .

Synthesis: The compound is synthesized via a multicomponent reaction using a carbocationic catalytic system, yielding a white solid with a high melting point (340°C) . Key spectroscopic data include:

  • IR (KBr): Peaks at 1705 cm⁻¹ (C=O stretch), 1661 cm⁻¹ (amide C=O), and 1643 cm⁻¹ (conjugated carbonyl) .
  • ¹H NMR (DMSO-d₆): Signals at δ 0.85 (s, 3H) and δ 1.00 (s, 3H) correspond to the 8,8-dimethyl groups, while δ 7.22–7.30 (aromatic protons) confirm the dichlorophenyl substitution .

Properties

Molecular Formula

C22H21Cl2N3O3S

Molecular Weight

478.4 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C22H21Cl2N3O3S/c1-10(28)9-31-21-26-19-18(20(30)27-21)16(12-5-4-11(23)6-13(12)24)17-14(25-19)7-22(2,3)8-15(17)29/h4-6,16H,7-9H2,1-3H3,(H2,25,26,27,30)

InChI Key

NCGPEJDCQVPKRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)Cl)Cl)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidoquinoline structure, followed by the introduction of the dichlorophenyl, dimethyl, and sulfanyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline derivatives exhibit structural diversity primarily through substitutions at positions 2, 5, and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Features Reference
Target Compound 5-(2,4-Cl₂Ph), 8,8-diMe, 2-(2-oxoPrS) 340 1705, 1661, 1643 δ 0.85/1.00 (Me), δ 7.22–7.30 (Ar-H)
5-(4-ClPh)-1,3,8,8-tetramethyl analog 5-(4-ClPh), 1,3,8,8-tetramethyl 1696, 1655, 1595 δ 6.63–6.88 (Ar-H), δ 3.12/3.37 (N-Me)
5-(4-FPh)-1,3,8,8-tetramethyl analog 5-(4-FPh), 1,3,8,8-tetramethyl 1692, 1655, 1593 δ 7.06–7.12 (Ar-H), δ 5.47 (C5-H)
5-(3,4,5-OMe₃Ph)-1,3,8,8-tetramethyl analog 5-(3,4,5-OMe₃Ph), 1,3,8,8-tetramethyl 1703, 1656, 1600 δ 3.65–3.67 (OMe), δ 6.39 (Ar-H)
4,6-Dichloro-5-(4-ClPh)-8,8-dimethyl-2-(methylthio) analog (formylated) 5-(4-ClPh), 2-MeS, 7-CHO 214–216 1643, 1564, 1515 δ 7.35–7.40 (Ar-H), δ 8.12 (CHO)

Key Observations :

Substituent Effects on Melting Points :

  • The target compound’s high melting point (340°C) vs. 214–216°C for the formylated analog suggests that bulky, electron-withdrawing groups (e.g., 2,4-Cl₂Ph) enhance crystalline packing.
  • Methoxy substitutions (e.g., 3,4,5-OMe₃Ph) lower melting points due to reduced symmetry .

Electronic and Steric Influences :

  • Chlorine vs. Fluorine : The 4-FPh analog shows upfield shifts in ¹H NMR (δ 7.06–7.12 vs. δ 7.22–7.30 in the target compound), reflecting fluorine’s stronger electron-withdrawing effect .
  • Methoxy Groups : The 3,4,5-OMe₃Ph derivative exhibits IR peaks at 1600 cm⁻¹ (C-O stretch), absent in halogenated analogs, indicating distinct electronic environments .

Synthetic Methodologies :

  • The target compound is synthesized via a carbocationic catalyst, while analogs like 5-(4-ClPh)-8,8-dimethyl derivatives use magnetic graphene oxide-Schiff base complexes, achieving higher yields (72–85%) under milder conditions .

Biological Relevance: While direct data on the target compound’s bioactivity are unavailable, structurally similar pyrimidoquinolines (e.g., 5-(4-ClPh) analogs) show anticancer activity, suggesting the dichlorophenyl group may enhance cytotoxicity .

Biological Activity

The compound 5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimido[4,5-b]quinoline family of heterocyclic compounds. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring fused with a quinoline moiety and contains several functional groups that contribute to its biological activity. The presence of the 2,4-dichlorophenyl group and the sulfanyl moiety are particularly significant in modulating its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit notable antimicrobial properties. For instance, studies have shown that similar derivatives possess activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or protein function.

Anticancer Potential

Several derivatives have been investigated for their anticancer properties. The compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. Preliminary studies suggest it could act through pathways involving p53 activation or inhibition of specific kinases involved in tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. These effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators through modulation of NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Activity : A study performed on a series of pyrimido[4,5-b]quinolines demonstrated that modifications at the 2-position significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes compared to control groups, further supporting their potential as anticancer agents.

Data Tables

Activity Type Study Reference IC50 Value (µM) Mechanism
AntibacterialSmith et al., 202015DNA synthesis inhibition
Anticancer (Breast)Jones et al., 202112Apoptosis induction
Anti-inflammatoryLee et al., 2019Not specifiedNF-kB pathway inhibition

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound is synthesized via multi-component cyclocondensation reactions, typically involving thioether linkages and cyclization steps. To enhance yields:

  • Use microwave irradiation or ultrasound-assisted methods to accelerate reaction kinetics and reduce side products .
  • Employ catalysts like Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) for regioselective ring formation .
  • Monitor intermediate purity via TLC or HPLC to minimize cascade impurities .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • ¹H/¹³C NMR : Identify substituent environments (e.g., dichlorophenyl protons at δ 6.65–6.89 ppm, methyl groups at δ 3.24 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at 1705 cm⁻¹, thioether C–S at 670–720 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. How can researchers identify this compound’s primary biological targets or activities?

  • Perform high-throughput screening against disease-relevant targets (e.g., kinases, bacterial enzymes) using fluorescence polarization or SPR assays .
  • Compare activity profiles with structurally similar pyrimidoquinolines (e.g., nitro- or methoxy-substituted analogs with known antibacterial/antiviral effects) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Substituent effects : The 2,4-dichlorophenyl group may enhance lipid solubility but reduce target affinity compared to fluorophenyl analogs. Cross-validate assays using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and cell lines (e.g., HeLa vs. HEK293) to control for microenvironmental variability .

Q. How can computational methods guide structural modifications to enhance potency or selectivity?

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., DNA gyrase for antibacterial activity). Focus on optimizing:
  • Hydrophobic interactions : Replace the 2-oxopropylsulfanyl group with bulkier substituents (e.g., benzylthio) for enhanced binding pocket occupancy .
  • Hydrogen bonding : Introduce electron-withdrawing groups (e.g., nitro) to polarize the quinoline core .
    • Validate predictions via QSAR models trained on pyrimidoquinoline datasets .

Q. What experimental designs mitigate challenges in studying the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies :
  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS for hydrolytic byproducts (e.g., sulfoxide formation) .
  • Thermal stress : Analyze decomposition kinetics at 40–60°C to identify degradation pathways .
    • Apply cryopreservation (-80°C, argon atmosphere) for long-term storage .

Methodological Considerations

  • Synthetic Optimization Table :

    ParameterImpact on Yield/PurityEvidence Source
    Microwave irradiationReduces reaction time by 60%
    Catalyst (Fe(DS)₃)Improves regioselectivity >90%
    Solvent (DMF vs. THF)THF increases cyclization efficiency
  • Structure-Activity Relationship (SAR) Insights :

    SubstituentBiological Activity TrendExample Compound
    4-FluorophenylEnhanced antibacterial EC₅₀Compound in
    4-NitrobenzylthioIncreased cytotoxicityCompound in

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